Pyrazolo[1,5-b]pyridazine deriv. 16
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Overview
Description
Pyrazolo[1,5-b]pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring. Pyrazolo[1,5-b]pyridazine derivative 16, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-b]pyridazine derivatives typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyridazine ring .
Industrial Production Methods: Industrial production of pyrazolo[1,5-b]pyridazine derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions: Pyrazolo[1,5-b]pyridazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-b]pyridazine derivative 16 involves its interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Pyridazine Derivatives: These compounds share a similar pyridazine ring but lack the fused pyrazole ring.
Pyrazole Derivatives: These compounds contain the pyrazole ring but do not have the fused pyridazine ring.
Pyridazinone Derivatives: These compounds have a similar structure but include a carbonyl group, which can alter their chemical properties and biological activities.
Uniqueness: Pyrazolo[1,5-b]pyridazine derivative 16 stands out due to its fused ring system, which imparts unique chemical and biological properties. This structural feature allows for diverse functionalization and interaction with various molecular targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H12N6 |
---|---|
Molecular Weight |
288.31 g/mol |
IUPAC Name |
N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H12N6/c1-2-5-12(6-3-1)20-16-17-10-8-14(21-16)13-11-19-22-15(13)7-4-9-18-22/h1-11H,(H,17,20,21) |
InChI Key |
LIYXXFOSHNQSRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Origin of Product |
United States |
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